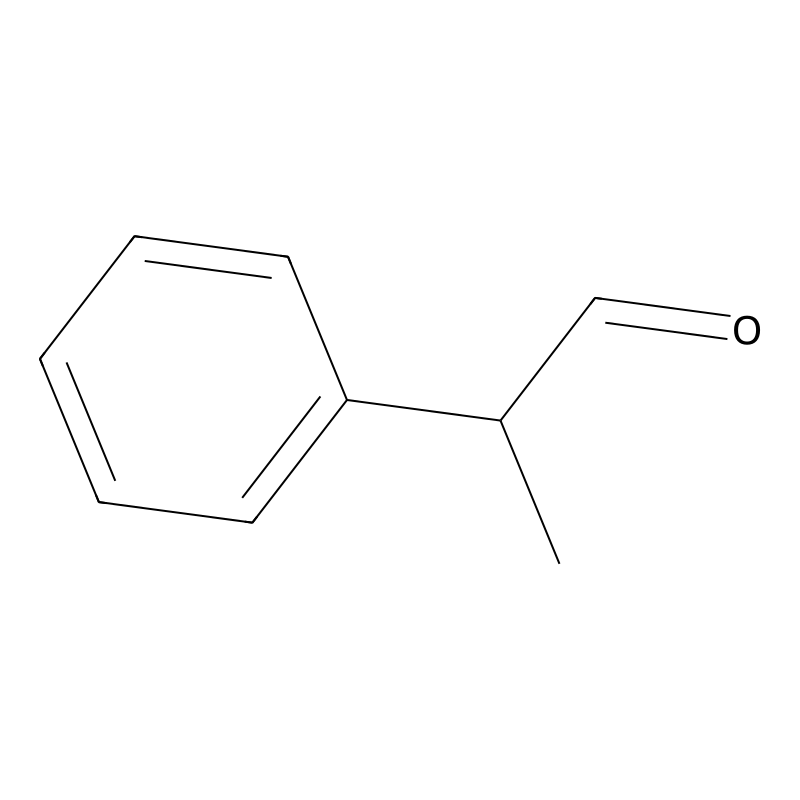2-Phenylpropanal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Food Science and Metabolomics:
2-Phenylpropanal contributes to the flavor profile of certain fruits and vegetables like tomatoes and cherries []. Researchers are investigating its potential as a biomarker for the consumption of these foods. By detecting the presence of 2-phenylpropanal in biological samples, scientists could potentially develop methods to track dietary intake and assess nutritional habits [].
Fragrance and Flavor Chemistry:
2-Phenylpropanal possesses a distinctive green, hyacinth-like aroma []. This characteristic makes it a valuable compound in the fragrance and flavor industry. Researchers are exploring its use in the creation of perfumes, cosmetics, and food flavorings []. Additionally, studies are underway to understand the interaction of 2-phenylpropanal with other odorants and its role in shaping flavor perception [].
2-Phenylpropanal, also known as cumene aldehyde or hyacinthal, is an organic compound with the molecular formula . It is categorized as a phenylacetaldehyde and features a propanal chain with a phenyl group attached to the second carbon. The compound is characterized by its pleasant floral aroma and is often used in the fragrance industry. Its structure includes a carbonyl group (aldehyde) that contributes to its reactivity and biological activity.
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, such as alkyllithium reagents. Studies have shown that racemic 2-phenylpropanal reacts selectively depending on factors like temperature and solvent choice .
- Organocatalytic Reactions: It has been investigated for organocatalytic enantioselective α-chlorination, demonstrating the potential for selective functionalization of the aldehyde .
- Pd-Catalyzed Reactions: The compound can also participate in palladium-catalyzed allylation reactions, which are important for synthesizing more complex organic molecules .
2-Phenylpropanal exhibits notable biological properties. It has been reported to have potential allergenic effects, as indicated by its classification as a sensitizer that may cause allergic skin reactions . Additionally, it has been studied in metabolic pathways, suggesting roles in various biological systems .
Several methods have been developed for synthesizing 2-phenylpropanal:
- Oxidative Coupling: One approach involves the oxidative coupling of appropriate precursors, such as thiols, leading to the formation of 2-phenylpropanal under controlled conditions .
- Alkylation Reactions: Another method includes alkylation of phenylacetaldehyde derivatives using alkyllithium reagents, which allows for the introduction of additional carbon chains .
2-Phenylpropanal finds applications in various fields:
- Fragrance Industry: Its pleasant aroma makes it a valuable ingredient in perfumes and scented products.
- Flavoring Agent: It is used in food products to impart flavor due to its aromatic properties.
- Chemical Intermediate: The compound serves as an intermediate in the synthesis of more complex organic compounds used in pharmaceuticals and agrochemicals.
Studies on 2-phenylpropanal have focused on its interactions with other chemical species. For example, its reactivity with nucleophiles has been explored extensively, revealing insights into its behavior during chemical transformations. The compound's metabolic interactions have also been examined, indicating potential pathways for biotransformation within biological systems .
Several compounds share structural similarities with 2-phenylpropanal. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzaldehyde | Aromatic aldehyde | Simpler structure; lacks alkyl chain |
| 3-Phenylpropanal | Aromatic aldehyde | Different position of phenyl group |
| 2-Methylpropanal | Aliphatic aldehyde | Contains a methyl group instead of a phenyl group |
| 4-Methylbenzaldehyde | Aromatic aldehyde | Contains a methyl group at the para position |
2-Phenylpropanal is unique due to its specific arrangement of the phenyl group and the propanal chain, which affects both its chemical reactivity and biological properties. Its distinct aroma and applications further differentiate it from similar compounds.
Physical Description
XLogP3
Boiling Point
Density
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (91.94%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
General Manufacturing Information
Dates
Trost et al. Ruthenium-catalysed multicomponent synthesis of the 1,3-dienyl-6-oxy polyketide motif. Nature Chemistry, DOI: 10.1038/s41557-020-0464-x, published online 1 June 2020






